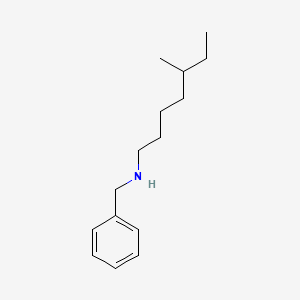

N-Benzyl-5-methylheptan-1-amine

Description

Properties

CAS No. |

193287-81-9 |

|---|---|

Molecular Formula |

C15H25N |

Molecular Weight |

219.37 g/mol |

IUPAC Name |

N-benzyl-5-methylheptan-1-amine |

InChI |

InChI=1S/C15H25N/c1-3-14(2)9-7-8-12-16-13-15-10-5-4-6-11-15/h4-6,10-11,14,16H,3,7-9,12-13H2,1-2H3 |

InChI Key |

DBBKQRHEXFYXIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 5 Methylheptan 1 Amine and Its Stereoisomers

Overview of Precursor Selection and Strategic Bond Formations

The core of any synthesis for N-Benzyl-5-methylheptan-1-amine is the formation of the secondary amine C-N bond. This can be achieved via two primary disconnections:

Reductive Amination Approach : This strategy involves the reaction between a carbonyl compound, 5-methylheptanal (B13604506) , and an amine, benzylamine (B48309) . The key bond is formed through the nucleophilic attack of the amine on the aldehyde, leading to an imine intermediate, which is subsequently reduced to the target secondary amine.

Alkylation Approach : This pathway involves the nucleophilic substitution reaction between an amine and an alkylating agent. Two variations are common:

Alkylation of benzylamine with a suitable 5-methylheptyl halide (e.g., 1-bromo-5-methylheptane).

Alkylation of 5-methylheptan-1-amine with a benzyl (B1604629) halide (e.g., benzyl bromide).

In cases where stereochemistry at the C5 position of the heptyl chain is a concern, the synthesis must start from a chiral precursor, such as optically active 5-methylheptanal or 5-methylheptan-1-ol.

Reductive Amination Routes to this compound

Reductive amination is a highly efficient and widely used method for synthesizing amines. ias.ac.in The process typically occurs in a single pot, where an aldehyde or ketone reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine. organic-chemistry.orgresearchgate.net For the synthesis of this compound, the precursors are 5-methylheptanal and benzylamine.

Catalytic hydrogenation is a robust method for the reduction of imines formed from the condensation of 5-methylheptanal and benzylamine. google.com This approach involves the use of a metal catalyst and a hydrogen source, typically hydrogen gas.

The reaction proceeds by mixing the aldehyde and amine, sometimes with a dehydrating agent to facilitate imine formation, followed by hydrogenation in the presence of a catalyst. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. nih.gov Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate instead of hydrogen gas, is also a viable and often safer alternative. researchgate.netmdma.ch

Table 1: Representative Conditions for Catalytic Hydrogenation in Reductive Amination

| Parameter | Condition | Notes |

|---|---|---|

| Precursors | 5-methylheptanal, Benzylamine | Equimolar amounts are typically used. |

| Catalyst | 10% Pd/C, Raney Ni | Pd/C is widely used for its efficiency. mdma.ch |

| Hydrogen Source | H₂ gas (atmospheric or elevated pressure) or Ammonium Formate | Ammonium formate is common in transfer hydrogenation. researchgate.net |

| Solvent | Methanol, Ethanol | Protic solvents are commonly employed. google.com |

| Temperature | Room temperature to reflux | Varies depending on catalyst activity and pressure. |

Milder, more selective chemical reducing agents are frequently used for reductive aminations, particularly in laboratory settings. organic-chemistry.org These reagents are chemoselective, reducing the imine intermediate without affecting the initial carbonyl group.

Sodium borohydride (NaBH₄) is a common and cost-effective choice. ias.ac.in The reaction can be performed stepwise, where the imine is formed first and then reduced, or as a direct, one-pot process. organic-chemistry.org For direct aminations where the aldehyde might be sensitive, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred. NaBH₃CN is effective under mildly acidic conditions which favor imine formation, while NaBH(OAc)₃ is particularly useful for its non-hygroscopic nature and mildness.

Table 2: Common Borohydride Reagents for Reductive Amination

| Reagent | Typical Solvent | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and widely used; can reduce aldehydes if conditions are not controlled. ias.ac.in |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Requires mildly acidic pH (5-6); selective for imines over carbonyls. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild, non-toxic, and effective under neutral or slightly acidic conditions. |

Alkylation-Based Syntheses of this compound

The formation of this compound via alkylation involves a nucleophilic substitution reaction where an amine acts as the nucleophile. orgsyn.org

Direct N-alkylation is a straightforward approach where either benzylamine is alkylated with a 5-methylheptyl halide, or 5-methylheptan-1-amine is reacted with a benzyl halide. orgsyn.org The reaction of a primary amine with a benzyl halide is a common method for introducing a benzyl protecting group. clockss.org

This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed as a byproduct. A significant drawback of this method is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form an undesired tertiary amine. Using an excess of the starting amine can help to minimize this side reaction.

Table 3: General Conditions for Direct N-Alkylation

| Parameter | Condition | Notes |

|---|---|---|

| Reactants | Benzylamine and 1-bromo-5-methylheptane OR 5-methylheptan-1-amine and Benzyl bromide | Molar ratio can be adjusted to minimize over-alkylation. |

| Base | K₂CO₃, Et₃N | Used to scavenge the HBr byproduct. |

| Solvent | Acetonitrile, Dimethylformamide (DMF) | Polar aprotic solvents are generally effective. |

| Temperature | Room temperature to 80 °C | Reaction rate is temperature-dependent. |

The Mitsunobu reaction provides a powerful method for forming C-N bonds with a high degree of stereochemical control. nih.govresearchgate.net Specifically, it allows for the conversion of a primary or secondary alcohol into an amine with complete inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.org

To synthesize a specific stereoisomer of this compound, one could start with the corresponding chiral 5-methylheptan-1-ol. The alcohol is activated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.com This activated intermediate is then susceptible to nucleophilic attack by a nitrogen source. Suitable nitrogen nucleophiles include phthalimide (used in the Gabriel synthesis) or hydrazoic acid (HN₃). organic-chemistry.org The resulting phthalimide or azide intermediate is then converted to the primary amine, which can subsequently be benzylated. Alternatively, a pre-formed sulfonamide of benzylamine could potentially be used as the nucleophile.

The reaction is renowned for its mild conditions and stereospecificity, making it invaluable in the synthesis of chiral molecules. nih.gov

Table 4: Reagents and Steps in a Mitsunobu-Based Synthesis

| Step | Reagents | Purpose |

|---|---|---|

| 1. Activation & Substitution | Chiral 5-methylheptan-1-ol, PPh₃, DEAD/DIAD, Phthalimide or HN₃ | Formation of an intermediate with an inverted stereocenter. organic-chemistry.org |

| 2. Deprotection/Reduction | Hydrazine (for phthalimide) or H₂/Pd-C (for azide) | Conversion to the chiral primary 5-methylheptan-1-amine. |

| 3. Benzylation | Benzyl bromide, K₂CO₃ | Final alkylation step to yield the target compound. |

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopure this compound requires a synthetic route that can selectively produce one of the two enantiomers, (R)- or (S)-N-Benzyl-5-methylheptan-1-amine. This can be accomplished by building the chiral center into the molecule using asymmetric methods or by separating the enantiomers from a racemic mixture.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed and can often be recovered. wikipedia.org A prominent strategy for synthesizing chiral amines involves the use of sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary). nih.gov

This approach could be applied to the synthesis of the 5-methylheptan-1-amine precursor. The synthesis would commence with the condensation of 5-methylheptanal with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. A subsequent diastereoselective reduction of the imine C=N bond, typically with a hydride reducing agent, would yield the sulfinamide. The stereochemistry of this reduction is guided by the chiral sulfinyl group. wikipedia.org Acid-mediated hydrolysis then cleaves the N-S bond to release the enantiomerically enriched 5-methylheptan-1-amine. The final step would involve a standard N-alkylation reaction with benzyl bromide or reductive amination with benzaldehyde to furnish the target compound, this compound.

Table 1: Illustrative Examples of Chiral Auxiliary-Mediated Amine Synthesis

| Aldehyde/Ketone Precursor | Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Generic Aliphatic Aldehyde | (R)-tert-Butanesulfinamide | Diastereoselective reduction of N-sulfinyl imine | >95:5 | nih.gov |

| Generic Ketone | (S)-tert-Butanesulfinamide | Diastereoselective Grignard addition to N-sulfinyl ketimine | Up to 99:1 | wikipedia.org |

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation One of the most powerful methods for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines, enamines, or other unsaturated nitrogen-containing compounds. nih.govacs.org This strategy provides direct access to the chiral amine precursor with high atom economy, producing minimal waste. acs.org For the synthesis of enantiopure 5-methylheptan-1-amine, a suitable prochiral enamine or imine derived from 5-methylheptanal could be hydrogenated using a chiral transition-metal complex, such as those based on rhodium, ruthenium, or iridium with chiral phosphine ligands. nih.govajchem-b.comacs.org The choice of metal and ligand is crucial for achieving high enantioselectivity. researchgate.net Once the chiral primary amine is formed, it can be readily benzylated.

Table 2: Comparison of Catalysts for Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| [Rh(COD)Cl]₂ / Chiral Bisphosphinamine Ligand | N-Aryl Imines | >99% | acs.org |

| Ir / (S,S)-f-Binaphane | N-Alkyl Imines | up to 90% | acs.org |

| Pd(OAc)₂ / Chiral Phosphine Ligand | Sterically Hindered N-Tosylimines | up to 99% | researchgate.net |

Biocatalysis Enzymes are highly efficient and selective catalysts that operate under mild conditions. Amine transaminases (ATAs) are particularly valuable for the synthesis of chiral amines. nih.govrsc.org These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a prochiral ketone, generating a chiral amine with excellent enantioselectivity. nih.govdiva-portal.org To synthesize the precursor for this compound, a suitable ketone, such as 5-methylheptan-2-one, could be a substrate for a stereocomplementary pair of (R)- and (S)-selective ATAs. While this would place the amine at the 2-position, subsequent chemical modifications could potentially lead to the desired 1-amine. The industrial application of ATAs, notably in the synthesis of the drug sitagliptin, highlights the scalability and efficiency of this approach. nih.gov

Classical resolution is a robust method for separating enantiomers from a racemic mixture. This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. pbworks.comlibretexts.org Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. pbworks.comulisboa.pt

For the resolution of racemic this compound (or its precursor, 5-methylheptan-1-amine), a chiral acid like (R,R)-tartaric acid, (S)-mandelic acid, or (+)-camphor-10-sulfonic acid could be used. libretexts.orglibretexts.org The racemic amine would be treated with the resolving agent in a suitable solvent. One of the diastereomeric salts, being less soluble, would preferentially crystallize from the solution. pbworks.comgavinpublishers.com After separation by filtration, the salt is treated with a base to liberate the enantiomerically pure amine. The mother liquor, enriched in the other diastereomer, can be treated similarly to isolate the other enantiomer.

Table 3: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent | Type | Typical Application | Reference |

|---|---|---|---|

| (R,R)-Tartaric Acid | Chiral Diacid | Resolution of primary and secondary amines | pbworks.comgavinpublishers.com |

| (-)-Mandelic Acid | Chiral Carboxylic Acid | Resolution of racemic bases | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Resolution of racemic bases | libretexts.org |

| Di-p-toluoyl-tartaric acid (DTTA) | Chiral Diacid Derivative | Resolution of chiral amines | ulisboa.pt |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by applying these principles, particularly in the reductive amination step where 5-methylheptanal reacts with benzylamine.

Key green strategies include:

Catalytic Reductive Amination: Instead of using stoichiometric hydride reagents (e.g., NaBH₃CN or NaBH(OAc)₃), which generate significant waste, catalytic hydrogenation (H₂/catalyst) or transfer hydrogenation can be employed. frontiersin.org This approach has a high atom economy, with water as the only byproduct.

Hydrogen Borrowing Strategy: A highly efficient one-pot process involves the reaction of an alcohol with an amine. rsc.orgnih.gov In this "hydrogen borrowing" or "hydrogen autotransfer" mechanism, a catalyst temporarily dehydrogenates the alcohol (e.g., 5-methylheptan-1-ol) to the corresponding aldehyde. This aldehyde then condenses with the amine (benzylamine), and the resulting imine is reduced by the catalyst using the "borrowed" hydrogen. rsc.org This avoids the separate synthesis and isolation of the aldehyde, reducing steps and waste.

Use of Greener Solvents and Reagents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or glycerol is a core principle of green chemistry. nih.govias.ac.in Protocols for reductive amination have been developed using zinc powder in aqueous media or sodium borohydride in glycerol, offering safer and more sustainable options. nih.govias.ac.in

Table 4: Comparison of Reductive Amination Protocols

| Method | Reducing Agent | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Classical Reductive Amination | NaBH₃CN, NaBH(OAc)₃ | DCM, THF | High yields, well-established | nih.gov |

| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | Methanol, Ethanol | High atom economy, water is the only byproduct | frontiersin.org |

| Green Protocol | NaBH₄ | Glycerol | Metal-free, recyclable solvent, rapid | ias.ac.in |

| Aqueous Protocol | Zinc Powder | Water | Avoids flammable solvents and complex hydrides | nih.gov |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety due to small reaction volumes, and straightforward scalability. rsc.org

The synthesis of this compound, particularly via reductive amination or direct N-alkylation, is well-suited for implementation in a continuous flow system. researchgate.netresearchgate.net A typical setup would involve pumping solutions of the reactants (e.g., 5-methylheptanal and benzylamine) and a reducing agent through a heated tube or a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C or Ni-Al₂O₃/SiO₂). rsc.orgacs.org

Flow reactors enable the use of reaction conditions, such as high temperatures and pressures, that might be unsafe in large-scale batch reactors. rsc.org This can significantly accelerate reaction rates. Furthermore, the integration of packed-bed reactors allows for easy separation of the catalyst from the product stream, simplifying purification and enabling catalyst reuse. researchgate.net Continuous flow systems have been successfully used for the synthesis of various primary and secondary amines, demonstrating their robustness and efficiency. acs.orgrsc.orgbohrium.com

Table 5: Typical Parameters for Continuous Flow Synthesis of Secondary Amines

| Reaction Type | Catalyst | Temperature | Pressure | Advantages of Flow Processing | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Heterogeneous (e.g., Pd/C, Cu/Al₂O₃) | 30-150 °C | 1-80 bar | Improved safety, easy catalyst separation, rapid optimization | researchgate.netbohrium.com |

| N-Alkylation with Alcohols | Heterogeneous (e.g., Au/TiO₂, Ni-based) | 120-160 °C | Atmospheric to high pressure | Avoids accumulation of inhibitory byproducts (water), high selectivity | acs.orgrsc.org |

Reactivity Profiles and Mechanistic Studies of N Benzyl 5 Methylheptan 1 Amine

Nucleophilic Reactivity of the Amine Nitrogen in N-Benzyl-5-methylheptan-1-amine

The reactivity of this compound is fundamentally characterized by the lone pair of electrons on the sp³-hybridized nitrogen atom, which makes it both a Brønsted-Lowry base and a potent nucleophile. As a secondary amine, its nucleophilicity is generally greater than that of primary amines like ammonia (B1221849), due to the electron-donating inductive effect of the two attached carbon groups (the benzyl (B1604629) and 5-methylheptyl moieties). masterorganicchemistry.com This effect increases the electron density on the nitrogen, enhancing its ability to attack electron-deficient centers.

However, the steric hindrance imposed by the bulky 5-methylheptyl group and the benzyl group is a significant factor that modulates its reactivity. In nucleophilic substitution reactions, particularly SN2 reactions, the approach of the amine to an electrophilic carbon is sensitive to steric congestion. masterorganicchemistry.com Therefore, while electronically more nucleophilic than primary amines, this compound would be expected to react more slowly than less hindered secondary amines, such as diethylamine, with sterically demanding electrophiles. masterorganicchemistry.com Its reactivity is significantly higher than that of anilines, where the nitrogen lone pair is delocalized into the aromatic ring, reducing its availability. researchgate.net

The relative reactivity of amines can be quantified using scales such as Mayr's nucleophilicity parameters, where higher values indicate greater nucleophilicity. The expected trend places secondary alkyl amines among the more reactive amine nucleophiles. acs.org

| Amine | Class | Nucleophilicity Parameter (N) |

|---|---|---|

| Aniline | Aromatic | 12.64 |

| tert-Butylamine | Primary (Sterically Hindered) | 13.77 |

| Morpholine | Secondary (Cyclic) | 15.70 |

| Pyrrolidine | Secondary (Cyclic) | 18.58 |

Data sourced from studies on amine nucleophilicity. researchgate.netresearchgate.net

Electrophilic Activation and Derivatization of this compound

The nucleophilic nitrogen of this compound readily participates in a variety of derivatization reactions with electrophilic reagents. These reactions are fundamental for modifying its structure and properties.

Acylation: Reaction with acylating agents such as acyl chlorides or carboxylic anhydrides yields the corresponding N,N-disubstituted amide. This transformation is typically rapid and is often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). youtube.com

Sulfonylation: Treatment with sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base produces a stable N-benzyl-N-(5-methylheptyl)sulfonamide. This reaction is a common method for the derivatization of secondary amines. nih.gov

Alkylation: Further alkylation of the nitrogen atom with an alkyl halide can occur to form a quaternary ammonium salt. However, due to steric hindrance around the nitrogen, this reaction is slower than the initial alkylation of a primary amine.

Reaction with Carbonyls: The amine can undergo nucleophilic addition to aldehydes and ketones. While this can lead to the formation of an unstable carbinolamine, in the context of synthesis, it is the key step in reductive amination, where an iminium ion intermediate is formed and subsequently reduced to yield a tertiary amine.

Electrophilic activation of the molecule itself is less direct but can be envisaged through intermediates. For instance, oxidation can generate an iminium ion, which is a potent electrophile and can react with various nucleophiles.

Role of this compound as a Ligand in Transition Metal-Catalyzed Reactions

The nitrogen lone pair enables this compound to function as an N-donor ligand, coordinating to various transition metals like palladium (Pd), ruthenium (Ru), nickel (Ni), and copper (Cu). scispace.comionike.comnih.gov The steric and electronic properties of the amine dictate the stability, structure, and catalytic activity of the resulting metal complexes.

In catalysis, such amine ligands can play crucial roles:

Stabilizing Metal Centers: The amine can coordinate to a metal center, stabilizing it and modulating its reactivity.

Directing Groups: In C-H activation/functionalization reactions, the amine can act as a directing group, positioning the metal catalyst in proximity to a specific C-H bond for selective reaction. Palladium-catalyzed C-H cross-coupling of benzylamines is a known transformation where the amine directs ortho-arylation. nih.gov

Hydrogen-Borrowing Catalysis: In "hydrogen-borrowing" or "hydrogen autotransfer" reactions, amines can be N-alkylated using alcohols. The catalyst (often Ru- or Ni-based) temporarily oxidizes the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine, followed by reduction of the imine by the catalyst using the hydrogen "borrowed" from the alcohol. This compound could serve as the amine substrate in such reactions. scispace.comnih.gov

The significant steric bulk provided by the combination of the benzyl and 5-methylheptyl groups would influence the coordination environment, potentially creating a specific pocket around the metal center that could be exploited for selective catalysis.

Oxidation and Reduction Pathways Involving this compound

The oxidation of this compound can proceed via several pathways, highly dependent on the oxidant and reaction conditions.

Oxidative Coupling: In the presence of certain catalysts (e.g., Mn(II)) and oxidants, benzylamines can undergo oxidative coupling to form N-benzylbenzaldimines. researchgate.netkoreascience.kr This involves the oxidation of the amine to an imine intermediate.

Oxidative Debenzylation: A synthetically valuable reaction for N-benzyl amines is oxidative debenzylation. This process cleaves the N-benzyl C-N bond, releasing the primary amine (5-methylheptan-1-amine) and benzaldehyde or a derivative thereof. This transformation can be achieved with a variety of oxidizing agents. rsc.org A proposed mechanism often involves a single-electron transfer from the amine to the oxidant.

| Reagent/System | Primary Product Type | Reference |

|---|---|---|

| Cetyltrimethylammonium Permanganate (CTAP) | Aldimine | ias.ac.in |

| Salicylic Acid Derivatives / O₂ | Imine (via coupling) | acs.org |

| Mn(II) / tert-BuOOH | N-Benzylbenzaldimine (via coupling) | researchgate.net |

Conversely, the saturated amine structure is generally resistant to reduction. The C-N bonds are stable to common reducing agents like sodium borohydride or lithium aluminum hydride. However, under more forcing catalytic hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst), the N-benzyl bond can be cleaved to afford toluene and the primary amine, 5-methylheptan-1-amine.

Acid-Base Chemistry and Protonation Equilibria of this compound

As a secondary aliphatic amine, this compound is a weak base. The nitrogen lone pair readily accepts a proton from an acid to form the corresponding N-benzyl-5-methylheptylammonium salt. The position of this equilibrium is described by the pKa of the conjugate acid.

R₂NH + H₃O⁺ ⇌ R₂NH₂⁺ + H₂O

| Amine (B) | Class | pKa of BH⁺ |

|---|---|---|

| Aniline | Aromatic | 4.63 |

| Ammonia | - | 9.26 |

| Benzylamine (B48309) | Primary | 9.33 |

| Triethylamine | Tertiary | 10.76 |

| Diethylamine | Secondary | 10.98 |

| This compound | Secondary | ~10-11 (Estimated) |

Data compiled from various sources on amine basicity. pressbooks.pub

Conformational Analysis and Intramolecular Interactions in this compound

This compound is a highly flexible molecule possessing multiple rotatable single bonds. This conformational flexibility arises from rotation around:

The C-N bonds.

The Cα-Cβ bond of the benzyl group.

The numerous C-C bonds within the 5-methylheptyl chain.

This flexibility means the molecule does not have a single rigid structure but exists as a dynamic equilibrium of multiple low-energy conformations (rotamers) in solution. uq.edu.au The relative energies of these conformers are determined by a balance of steric repulsions between the bulky substituents and stabilizing, non-covalent interactions.

Hindered rotation around the N-C(heptyl) and N-C(benzyl) bonds may occur, similar to what is observed in other sterically crowded amines or amides. preprints.orgnih.gov This could potentially lead to the observation of distinct conformers by techniques like variable-temperature NMR spectroscopy.

Furthermore, weak intramolecular interactions may influence the conformational preferences. Specifically, a C-H···π interaction, where a C-H bond from the alkyl chain interacts favorably with the electron-rich face of the phenyl ring, could stabilize folded conformations over more extended ones. Such interactions are known to play a subtle but important role in the three-dimensional structure of flexible molecules containing both alkyl and aryl moieties.

Catalytic Applications of N Benzyl 5 Methylheptan 1 Amine and Its Derivatives

Organocatalytic Roles of N-Benzyl-5-methylheptan-1-amine

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Amines are among the most widely used classes of organocatalysts.

Chiral amines are extensively used in asymmetric synthesis to induce stereoselectivity. sigmaaldrich.com Given that 5-methylheptan-1-amine possesses a chiral center, enantiomerically pure (R)- or (S)-N-Benzyl-5-methylheptan-1-amine can serve as a chiral catalyst or a precursor to one. Such catalysts are pivotal in reactions like Mannich, Strecker, and aza-Henry reactions, providing pathways to optically active amine derivatives. unibo.it

For instance, chiral N-benzyl amine derivatives have been successfully employed in the enantioselective synthesis of C2-functionalized morpholines and piperazines, which are key structural motifs in many pharmaceuticals. nih.gov The chiral environment provided by the catalyst directs the approach of reactants, leading to the preferential formation of one enantiomer. Similarly, Schaus and others have demonstrated that chiral BINOL-derived catalysts can mediate the asymmetric allylation of N-benzylimines, yielding valuable homoallylic amines with high enantioselectivity. nih.gov A chiral derivative of this compound could potentially be used in similar transformations.

Table 1: Examples of Asymmetric Reactions Mediated by Chiral Amine Derivatives

| Catalyst Type | Reaction | Typical Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Thiourea (derived from amines) | Hydrophosphonylation of N-benzyl imines | High | High | organic-chemistry.org |

| Chiral Bis(guanidino)iminophosphorane | Enantioselective Mannich-type reaction | Good to High | High | rsc.org |

| 3,3'-Ph₂-BINOL | Asymmetric allylation of N-benzylimines | 57–98% | 90–98% | nih.gov |

The lone pair of electrons on the nitrogen atom imparts basic properties to this compound, allowing it to function as a Brønsted base catalyst by accepting a proton. Chiral organic Brønsted bases have become powerful tools for a wide range of enantioselective reactions. nih.gov These catalysts can deprotonate weakly acidic carbon-based pronucleophiles, generating a reactive nucleophile within a chiral environment.

The development of bifunctional catalysts, which contain both a Brønsted base and a hydrogen-bond-donating group (like thiourea or amide moieties), has significantly expanded the scope of these reactions. nih.gov A derivative of this compound could be functionalized to create such a bifunctional catalyst, enhancing its activity and selectivity in various asymmetric transformations.

Ligand Design and Performance in Metal-Mediated Catalysis

Amines are fundamental building blocks for ligands in transition metal catalysis. The nitrogen atom can coordinate directly to a metal center, or the amine can serve as a scaffold for introducing other coordinating groups, such as phosphines or N-heterocyclic carbenes (NHCs).

The synthesis of enantiomerically pure compounds often relies on chiral metal complexes. Chiral amines are valuable precursors for synthesizing ligands that can effectively transfer stereochemical information from the ligand to the product. For example, C₂-symmetrical secondary amines, structurally related to this compound, are used to prepare atropisomeric phosphoramidite ligands, which are highly effective in copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.com

Furthermore, chiral N-benzyl groups have been incorporated into N-heterocyclic carbene (NHC) ligands, which are known for forming stable and highly active metal complexes. researchgate.net A chiral amine like (R)- or (S)-5-methylheptan-1-amine could be used to install chirality on the nitrogen substituents of an NHC ligand, creating a stereodirecting environment around the metal center for asymmetric catalysis.

Palladium-, nickel-, and copper-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is heavily dependent on the nature of the ligand coordinated to the metal. Ligands containing amine functionalities are common, influencing the catalyst's stability, solubility, and reactivity. nih.gov

While direct use is not documented, derivatives of this compound could be designed as effective ligands for these processes. For example, a kinetic resolution of racemic benzylamines has been achieved through a palladium(II)-catalyzed C-H cross-coupling reaction using a chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand. chu-lab.org This demonstrates the compatibility of the N-benzyl amine framework with cross-coupling conditions and highlights its potential as a substrate for creating valuable ortho-functionalized chiral amines.

Hydrogenation: The N-benzyl group is widely used as a protecting group for amines because of its stability and the various methods available for its removal. nih.gov One of the most common deprotection methods is catalytic hydrogenation, often employing a palladium-on-carbon (Pd/C) catalyst. nih.govacs.org This process, known as hydrogenolysis or debenzylation, cleaves the N-benzyl bond to yield the free amine. mdma.chmdma.chresearchgate.net Therefore, this compound can be used as a stable precursor to 5-methylheptan-1-amine, which can be liberated at a later synthetic stage.

Table 2: Selected Conditions for Catalytic N-Debenzylation

| Catalyst System | Hydrogen Source | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 10% Pd-C | Ammonium Formate | Methanol, Reflux | Rapid formation of free amine | mdma.chmdma.ch |

| Pd/C + Nb₂O₅/C | H₂ (1 atm) | Methanol, RT | Facilitated deprotection, high yield | nih.govacs.org |

Hydroamination: Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing more complex amines. Transition metal catalysts are often required to facilitate this transformation, and the design of the ligand is crucial for achieving high efficiency and selectivity. The amine structure of this compound makes its derivatives suitable candidates for incorporation into ligand frameworks for hydroamination catalysis.

Phase-Transfer Catalysis Involving Quaternary Ammonium Salts Derived from this compound

No studies detailing the synthesis or application of quaternary ammonium salts derived from this compound for the purpose of phase-transfer catalysis could be located. While the principles of phase-transfer catalysis using various quaternary ammonium salts are well-established, specific data relating to derivatives of this compound, including reaction efficiencies, substrate scope, or comparative studies, are not present in the available scientific literature.

Catalytic Applications in Polymerization Reactions

Similarly, there is no available research documenting the use of this compound or its derivatives as catalysts in any form of polymerization reactions. Searches for its application as an initiator, catalyst, or modifier in polymerization processes did not yield any relevant findings. Consequently, no data on its performance, such as its effect on polymer molecular weight, polydispersity, or reaction kinetics, can be provided.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for N Benzyl 5 Methylheptan 1 Amine in Research Contexts

High-Resolution Mass Spectrometry for Isotopic Analysis and Impurity Profiling of N-Benzyl-5-methylheptan-1-amine

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure mass-to-charge ratios (m/z) with extremely high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₅H₂₅N), HRMS can verify its elemental composition by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.

Isotopic Analysis HRMS also resolves the isotopic distribution of the molecule. The relative abundance of the [M+1+H]⁺ peak, primarily due to the natural abundance of ¹³C, can be calculated and compared to the theoretical value, providing further confidence in the assigned formula.

Table 6.1.1: Theoretical HRMS Data for this compound

| Ion Formula | Species | Calculated Exact Mass | Isotope | Theoretical Relative Abundance (%) |

|---|---|---|---|---|

| C₁₅H₂₆N⁺ | [M+H]⁺ | 220.2060 | Monoisotopic (¹²C, ¹H, ¹⁴N) | 100.00 |

| ¹³CC₁₄H₂₆N⁺ | [M+1+H]⁺ | 221.2093 | ¹³C Isotope | 16.58 |

Impurity Profiling In a research context, identifying impurities from the synthetic route is critical. HRMS excels at impurity profiling due to its high sensitivity and mass accuracy. It can detect and identify potential process-related impurities, such as unreacted starting materials, intermediates, or by-products, even at trace levels. By determining the exact mass of an impurity, a molecular formula can be proposed, aiding in its structural identification.

Table 6.1.2: Potential Impurities in the Synthesis of this compound and Their Theoretical Masses

| Potential Impurity | Molecular Formula | Theoretical Exact Mass of [M+H]⁺ | Potential Origin |

|---|---|---|---|

| Benzylamine (B48309) | C₇H₉N | 108.0808 | Unreacted starting material |

| 5-Methylheptan-1-amine | C₈H₁₉N | 130.1590 | Unreacted starting material |

| Dibenzylamine | C₁₄H₁₅N | 198.1277 | By-product from over-alkylation |

| 5-Methylheptanal (B13604506) | C₈H₁₆O | 129.1274 | Unreacted starting material (from reductive amination) |

Advanced NMR Spectroscopy for Stereochemical Elucidation and Conformational Studies

While 1D NMR (¹H and ¹³C) provides the basic carbon-hydrogen framework, advanced NMR techniques are essential for the complete structural and stereochemical assignment of this compound. ipb.pt Given the molecule's flexibility and chirality, these methods are used to confirm connectivity and probe its conformational preferences in solution. nih.gov

Two-dimensional (2D) NMR experiments correlate signals within the spectrum, providing unambiguous evidence of atomic connectivity. epfl.chwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling relationships. sdsu.edu For this compound, it would be used to trace the proton network through the entire 5-methylheptyl chain, confirming the sequence of methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation). youtube.com It allows for the definitive assignment of each carbon atom that bears protons.

Table 6.2.1: Predicted Key 2D NMR Correlations for this compound

| Protons (Position) | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

|---|---|---|---|

| Benzylic-CH₂ | NH | Benzylic-C | C1' (ipso-aromatic), C2'/C6' (ortho-aromatic), C1 (heptyl chain) |

| H1 (α-CH₂) | H2, NH | C1 | C2, C3, Benzylic-C |

| H5 (methine) | H4, H6, Methyl-H | C5 | C3, C4, C6, C7, Methyl-C |

| Methyl-H (on C5) | H5 | Methyl-C | C4, C5, C6 |

Note: Numbering assumes C1 is the carbon adjacent to the nitrogen in the heptyl chain.

Determining the enantiomeric purity of this compound is crucial. While chiral chromatography is the standard method, NMR using chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can also be employed. rsc.org These reagents are themselves enantiomerically pure and form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are non-equivalent in the NMR and will have slightly different chemical shifts.

The result is the splitting of NMR signals that are otherwise identical for the two enantiomers in a non-chiral solvent. For example, the sharp singlet of the benzylic CH₂ protons in a racemic sample would split into two distinct singlets in the presence of a CSR. The ratio of the integrals of these new peaks directly corresponds to the ratio of the enantiomers, allowing for the calculation of enantiomeric excess (e.e.). frontiersin.org

Table 6.2.2: Conceptual NMR Data for Enantiomeric Purity Assessment using a Chiral Shift Reagent

| Sample Composition | Observed Signal for Benzylic-CH₂ Protons (in presence of CSR) | Calculated Enantiomeric Excess (e.e.) |

|---|---|---|

| Racemic (50:50 mixture of R and S) | Two singlets of equal intensity (e.g., at δ 4.15 and δ 4.18) | 0% |

| Enantioenriched (95:5 mixture of R and S) | Two singlets with an integral ratio of 95:5 (e.g., at δ 4.15 and δ 4.18) | 90% |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring of this compound Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. fiveable.me

IR Spectroscopy: Detects vibrations that cause a change in the molecule's dipole moment. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Detects vibrations that cause a change in the molecule's polarizability. It is often more sensitive to non-polar, symmetric bonds. researchgate.net

For this compound, these techniques can quickly confirm the presence of key structural features. For example, the N-H stretch of the secondary amine gives a characteristic, often weak-to-medium intensity, peak in the IR spectrum. The aromatic C-H and C=C stretching vibrations of the benzyl (B1604629) group are also readily identifiable.

Reaction Monitoring Vibrational spectroscopy is a powerful tool for real-time reaction monitoring. For instance, in a synthesis of this compound via reductive amination of 5-methylheptanal with benzylamine, one could monitor the reaction progress by observing the disappearance of the strong carbonyl (C=O) stretching peak of the aldehyde starting material (around 1725 cm⁻¹) and the concurrent appearance of the N-H band of the secondary amine product. fiveable.me

Table 6.3.1: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H | Stretch | 2960-2850 | 2960-2850 | Strong (IR), Strong (Raman) |

| Secondary Amine N-H | Stretch | 3350-3310 | 3350-3310 | Weak-Medium (IR) |

| Aromatic C=C | Ring Stretch | ~1600, ~1495, ~1450 | ~1600 | Variable (IR), Strong (Raman) |

| C-N | Stretch | 1250-1020 | 1250-1020 | Medium (IR) |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (HPLC, GC-MS with focus on advanced applications)

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis. hpst.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. Using a reversed-phase column (e.g., C18), this compound can be separated from more polar or less polar impurities. A UV detector is suitable due to the presence of the benzyl group's chromophore. Advanced applications include the use of automated systems for real-time reaction monitoring, where aliquots are automatically sampled, diluted, and injected into the HPLC. researchgate.netrsc.orgresearchgate.net This provides detailed kinetic data on reactant consumption and product formation.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is also amenable to GC-MS analysis. iik.ac.id The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer. This provides both retention time data for quantification and mass spectra for definitive identification of the main peak and any impurities.

Table 6.4.1: Example Chromatographic Methods for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Typical Conditions | Detector |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile (B52724) and Water (with 0.1% formic acid or triethylamine) | Flow rate: 1.0 mL/min | UV (e.g., at 254 nm) or MS |

| GC-MS | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm) | Helium | Temperature program (e.g., 100°C hold 2 min, then ramp 15°C/min to 280°C) | Mass Spectrometer (EI) |

To separate and quantify the enantiomers of this compound, chiral chromatography is the gold standard. gcms.cz This technique utilizes a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, and because these complexes have different stabilities, the enantiomers travel through the column at different rates, resulting in their separation.

The enantiomeric excess (e.e.) is determined by integrating the areas of the two separated enantiomer peaks. beilstein-journals.org Both chiral HPLC and chiral GC are effective methods. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used in HPLC for separating a broad range of chiral compounds, including amines. nih.gov For GC, cyclodextrin-based CSPs are common.

Table 6.4.2: Comparison of Chiral Chromatography Approaches for Enantiomeric Separation

| Technique | Common Chiral Stationary Phase (CSP) Type | Principle | Expected Outcome |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | Differential interactions (hydrogen bonding, π-π stacking, steric hindrance) within the chiral grooves of the polysaccharide. | Two well-resolved peaks corresponding to the (R) and (S) enantiomers. |

| Chiral GC | Derivatized Cyclodextrin (B1172386) (e.g., Rt-βDEX) | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin molecule. | Separation of enantiomers at different retention times. May require derivatization of the amine for better volatility and peak shape. |

Preparative Chromatography for Isolation of this compound Derivatives

In the realm of synthetic chemistry, the isolation and purification of target compounds are critical steps to ensure the integrity of subsequent analytical and biological studies. For derivatives of this compound, preparative chromatography is an indispensable tool. This technique is employed to separate the desired derivative from unreacted starting materials, byproducts, and other impurities generated during the synthesis. The choice of the specific preparative chromatographic method depends on the scale of the synthesis, the polarity of the derivatives, and the required purity.

Commonly, for the purification of N-benzyl amine derivatives, preparative column chromatography using silica (B1680970) gel as the stationary phase is a standard approach. The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. The ratio of these solvents is optimized to achieve the best separation. For instance, in the purification of various N-benzyl-N-methylated tertiary amines, a mobile phase of ethyl acetate/hexane was successfully used. rsc.org The progress of the separation is often monitored by thin-layer chromatography (TLC), which allows for a rapid assessment of the fraction compositions. umn.edu

For more challenging separations or to achieve higher purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice. nih.gov This technique utilizes smaller stationary phase particles and higher pressures, leading to superior resolution. For N-benzyl amine derivatives, a normal-phase prep-HPLC system with a silica-based column could be employed. Alternatively, reversed-phase prep-HPLC using a C18-modified silica column with a mobile phase of acetonitrile and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape, is also a powerful option. The selection between normal-phase and reversed-phase depends on the polarity of the specific derivative being isolated. For the separation of enantiomers of N-benzyl-alpha-methyl-benzylamine, a polysaccharide-derived chiral stationary phase with a mobile phase of n-hexane/2-propanol and a TFA additive has been shown to be effective. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) offers a support-free liquid-liquid partition chromatography alternative that eliminates issues of irreversible sample adsorption. nih.gov A suitable two-phase solvent system would be selected based on the partition coefficient (K) of the target this compound derivative. This method, often used in conjunction with prep-HPLC, can be particularly effective for purifying derivatives from complex mixtures. nih.gov

Below is an interactive data table summarizing typical conditions used in the preparative chromatography of analogous N-benzyl amine derivatives.

| Parameter | Column Chromatography | Preparative HPLC (Normal Phase) | Preparative HPLC (Reversed Phase) |

| Stationary Phase | Silica Gel | Silica or Amino-propyl bonded silica | C18 or C8 bonded silica |

| Mobile Phase | Ethyl acetate/Hexane gradient | n-Hexane/Isopropanol | Acetonitrile/Water with 0.1% TFA |

| Detection | TLC with UV visualization | UV Detector (e.g., at 254 nm) | UV Detector or Mass Spectrometer |

| Typical Application | Initial purification of reaction mixtures | High-purity isolation of non-polar to moderately polar derivatives | High-purity isolation of polar derivatives |

X-ray Crystallography of this compound Salts and Co-crystals

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, which is a liquid at room temperature, this technique is applied to its crystalline salts or co-crystals. The formation of salts, typically by reacting the amine with a suitable acid such as hydrochloric acid or hydrobromic acid, introduces ionic interactions and often facilitates the growth of high-quality single crystals suitable for X-ray diffraction analysis. spectroscopyonline.com

The resulting crystal structure provides a wealth of information. It confirms the molecular connectivity and reveals the precise bond lengths, bond angles, and torsion angles within the N-Benzyl-5-methylheptan-1-ammonium cation. Furthermore, it details the conformation adopted by the molecule in the solid state, including the orientation of the benzyl and 5-methylheptyl groups relative to each other.

In the context of co-crystals, this compound would be co-crystallized with a neutral co-former molecule. This approach allows for the engineering of novel solid forms with potentially different physicochemical properties. The X-ray analysis of such co-crystals would reveal the specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) between the amine and the co-former.

An example of crystallographic analysis of a related compound is the study of 4-[(Benzyl-amino)-carbon-yl]-1-methyl-pyridinium halogenide salts. In this case, the chloride salt crystallized in the centrosymmetric space group P21/n, while the bromide and iodide salts crystallized in the Sohncke space group P212121. nih.gov The primary interaction observed was an N-H···Hal hydrogen bond between the cation and the halide anion. nih.gov For salts of this compound, similar analyses would be performed.

The table below presents hypothetical, yet representative, crystallographic data that could be expected from an X-ray diffraction study of an this compound salt.

| Parameter | Hypothetical Value (Hydrochloride Salt) | Hypothetical Value (Hydrobromide Salt) |

| Chemical Formula | C15H26N+ · Cl- | C15H26N+ · Br- |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | P212121 |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 18.1 Å, β = 95° | a = 11.0 Å, b = 8.5 Å, c = 17.5 Å |

| Volume (ų) | 1547 | 1636 |

| Z (molecules/unit cell) | 4 | 4 |

| Key Hydrogen Bond | N-H···Cl | N-H···Br |

Theoretical and Computational Chemistry Studies of N Benzyl 5 Methylheptan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure of a molecule, which in turn governs its stability, reactivity, and properties. These methods solve approximations of the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govdergipark.org.tr It is particularly favored for its balance of accuracy and computational cost. A DFT study of N-Benzyl-5-methylheptan-1-amine would begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms (the ground state). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

The calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-31G(d) or higher), which defines the set of mathematical functions used to build the molecular orbitals. nih.govnih.gov The output of a DFT optimization provides precise data on bond lengths, bond angles, and dihedral angles. While experimental data from techniques like X-ray diffraction is the gold standard, DFT calculations provide a highly reliable prediction, especially when experimental structures are unavailable. mdpi.com A good correlation between calculated and experimental parameters for related structures validates the chosen theoretical model. mdpi.comnih.gov

Illustrative Data: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Atom Pair/Trio | Predicted Value (Illustrative) |

| Bond Length (Å) | C(benzyl)-C(methylene) | 1.51 Å |

| C(methylene)-N(amine) | 1.47 Å | |

| N(amine)-H | 1.01 Å | |

| C(alkyl)-C(alkyl) | 1.54 Å | |

| Bond Angle (°) | C-N-H | 111.0° |

| C(benzyl)-C(methylene)-N | 113.5° | |

| C-C-C (alkyl chain) | 112.5° |

Note: This table is illustrative. The values are representative of what a DFT calculation (e.g., at the B3LYP/6-31G(d) level) would predict for a molecule with these functional groups.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro

HOMO: This orbital is the outermost orbital containing electrons. Its energy level (E

LUMO: This is the innermost orbital without electrons. Its energy level (E

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E

For this compound, the HOMO is expected to be localized primarily on the amine group and the electron-rich benzyl (B1604629) ring, as these are the most likely sites for electron donation (nucleophilic attack). The LUMO would be distributed across the antibonding orbitals of the structure. Analysis of these orbitals helps predict how the molecule will interact with other reagents. researchgate.net

Illustrative Data: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Value (Illustrative) | Implication |

| E | -5.8 eV | Represents electron-donating capability. |

| E | 0.9 eV | Represents electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | 6.7 eV | Indicates high chemical stability. |

| Chemical Hardness (η) | 3.35 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.74 eV | Quantifies the energy lowering of the molecule when it accepts electrons. |

Note: This table is illustrative, providing representative values based on DFT calculations for similar amine-containing compounds. Chemical reactivity parameters are derived from HOMO and LUMO energies. nih.gov

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

Due to the presence of multiple single bonds, particularly in the heptyl chain, this compound can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and to understand the energy barriers between them.

Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of a molecule as a function of its geometry. It is computationally less expensive than quantum mechanics, making it ideal for scanning the vast conformational space of a flexible molecule to identify low-energy candidates.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the compound. By simulating the molecule at a certain temperature, researchers can observe how it explores different conformations and map out its potential energy landscape.

For this compound, key conformational variables would include the rotation around the C(benzyl)-C(methylene) bond, the C(methylene)-N bond, and the various C-C bonds within the 5-methylheptyl chain. The analysis would reveal the preferred three-dimensional shapes of the molecule, which is critical for understanding how it might interact with biological targets like receptors or enzymes.

Reaction Pathway Exploration and Transition State Characterization for this compound Involved Reactions

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction.

For a reaction involving this compound, such as N-alkylation or oxidation, DFT calculations can be used to:

Optimize the structures of the reactants, products, and the transition state.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Characterize the transition state by vibrational frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction path).

For example, studying the hydroamination reaction of an alkene with this compound would involve mapping the potential energy surface for the nucleophilic attack of the amine onto the alkene, helping to elucidate the reaction mechanism and predict its feasibility. acs.org Methods like Transition State Theory (TST) can be employed to estimate reaction kinetics from the computed thermochemical data. nih.gov

Intermolecular Interactions and Solvation Effects on this compound Behavior

The behavior of a molecule is heavily influenced by its interactions with its environment.

Intermolecular Interactions: The amine group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The benzyl group can participate in π-π stacking and hydrophobic interactions. Computational methods can quantify the strength of these interactions in dimers or larger clusters.

Solvation Effects: The properties of a molecule can change significantly depending on the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent to provide more realistic predictions of molecular properties and reactivity in solution. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to show regions of positive and negative potential. For this compound, the MEP would show a negative potential (red/yellow) around the nitrogen atom's lone pair, indicating a site for electrophilic attack, and positive potentials (blue) around the amine hydrogen, indicating a site for nucleophilic attack. nih.govnih.gov

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. drugdesign.org Cheminformatics employs computational tools to develop these relationships, which is particularly useful when designing new compounds with improved properties.

For this compound, a hypothetical SAR study would involve:

Creating a Library of Derivatives: A virtual library of compounds would be generated by systematically modifying the parent structure. For instance, substituents could be added to the benzyl ring, the length of the alkyl chain could be varied, or the methyl group could be moved.

Calculating Molecular Descriptors: For each derivative, a wide range of computational descriptors would be calculated. These can include electronic properties (from DFT), steric descriptors (e.g., molecular volume), and physicochemical properties (e.g., hydrophobicity, polar surface area).

Developing a QSAR Model: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical equation that correlates the calculated descriptors with a measured biological activity (e.g., inhibitory potency against an enzyme).

Such a model could reveal, for example, that adding an electron-withdrawing group to the benzyl ring increases activity, while increasing the length of the alkyl chain decreases it. nih.gov These insights provide a rational basis for designing more potent and selective molecules.

Emerging Research Frontiers and Future Prospects for N Benzyl 5 Methylheptan 1 Amine

The landscape of chemical research is continually evolving, with a strong emphasis on developing more efficient, sustainable, and precise chemical processes. Within this context, N-Benzyl-5-methylheptan-1-amine, a secondary amine featuring both aromatic and aliphatic moieties, stands as a compound with significant potential for exploration across several cutting-edge research frontiers. Its unique structural characteristics—a nucleophilic secondary amine, a bulky and electronically active benzyl (B1604629) group, and a chiral heptyl chain—make it an interesting candidate for a variety of advanced applications. This section will delve into the prospective roles of this compound in emerging fields such as flow chemistry, green chemical processes, advanced spectroscopic analysis, computational chemistry, energy systems, and supramolecular chemistry.

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-5-methylheptan-1-amine, and how can purity be optimized?

A common approach involves alkylation of primary amines with benzyl halides or reductive amination. For instance, simultaneous alkylation using aldehydes (e.g., benzaldehyde) under controlled pH and temperature can yield the target compound . Purification is typically achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization. Purity optimization requires rigorous drying of reagents, inert atmosphere (N₂/Ar), and monitoring by HPLC or GC-MS. Structural validation via ¹H/¹³C NMR and FT-IR is critical to confirm the absence of byproducts like N-benzyl secondary amines .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Due to its amine functionality, avoid skin/eye contact and inhalation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Storage at -20°C in airtight, light-resistant containers prevents degradation and moisture absorption . Spill management includes neutralization with dilute acetic acid followed by absorption in inert material (e.g., vermiculite). Emergency protocols mandate immediate rinsing for eye/skin exposure and medical consultation for ingestion .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH stability : Prepare buffered solutions (pH 2–12), incubate the compound at 37°C, and sample at intervals (0, 24, 48 hrs). Monitor degradation via HPLC-UV .

- Thermal stability : Use thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C) under inert gas. Quantify decomposition products with LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Data contradictions often arise from variability in assay conditions (e.g., cell lines, solvent concentrations). To address this:

- Reproducibility checks : Replicate experiments with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).

- Control experiments : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.

- Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What analytical techniques are most effective for characterizing the stereochemistry of this compound?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phase. Compare retention times to enantiomeric standards .

- NMR with chiral shift reagents : Eu(hfc)₃ or similar lanthanide complexes induce distinct splitting in ¹H NMR spectra for enantiomers .

- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess (ee) ≥98% .

Q. What strategies are employed to investigate metabolic pathways of this compound in in vitro models?

- Radiolabeling : Synthesize ¹⁴C-labeled analogs and track metabolites via scintillation counting after incubation with liver microsomes .

- LC-HRMS : Identify phase I/II metabolites (e.g., N-dealkylation, glucuronidation) using high-resolution mass spectrometry.

- Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.